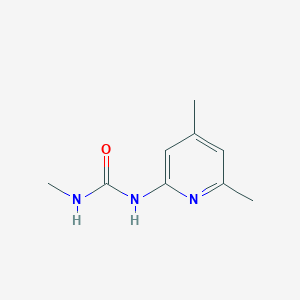

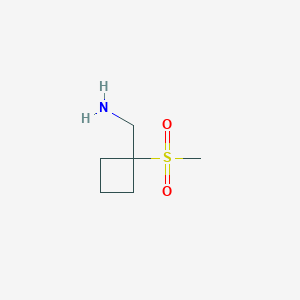

1-(4,6-Dimethylpyridin-2-yl)-3-methylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, starting from simple precursors. For example, compounds with similar structures have been synthesized through reactions involving amino pyrimidine, potassium thiocyanate, and chloroformates in suitable solvents, followed by recrystallization to achieve the desired purity and crystallinity (Ji, 2006). These methods highlight the complexity and precision required in synthesizing pyridine and urea derivatives.

Scientific Research Applications

Crystal Structure and Synthesis

- The compound 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester, related to 1-(4,6-Dimethylpyridin-2-yl)-3-methylurea, has been synthesized and its crystal structure determined by X-ray diffraction, offering insights into the molecular arrangement and potential applications in materials science (S. Ji, 2006).

Chemical Synthesis and Reactivity

- A study on the synthesis and intramolecular cyclization of N-acyl- and N-allyl-N'-(2-oxo-1,2-dihydro-pyridin-3-yl)thiourea, related to the target compound, showed potential in the development of new synthetic routes and chemical reactivities (I. Kulakov et al., 2014).

Herbicidal Activities

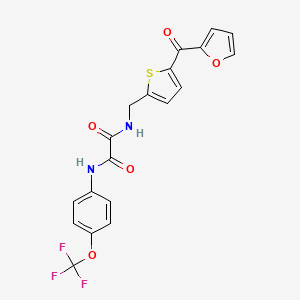

- A novel compound closely related, N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl]acyl thiourea, exhibited significant inhibitory activity against certain plant species, suggesting its potential use in herbicidal formulations (Liang Fu-b, 2014).

Pharmaceutical Research

- The compound 4,6-Dimethyl-2-methanesulfonylpyrimidine, an intermediate related to 1-(4,6-Dimethylpyridin-2-yl)-3-methylurea, is crucial for synthesizing biologically active compounds, hinting at its importance in pharmaceutical research (X. Le, 2014).

Antimicrobial Agents

- Novel thiazole derivatives incorporating a pyridine moiety, structurally similar to the target compound, have shown promising results as antimicrobial agents, highlighting the potential application of 1-(4,6-Dimethylpyridin-2-yl)-3-methylurea in developing new antimicrobial drugs (Rizk E. Khidre & I. Radini, 2021).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation.

Mode of Action

Similar compounds have been shown to inhibit cdk2, which could potentially lead to cell cycle arrest .

Biochemical Pathways

If it indeed inhibits cdk2, it could affect the cell cycle, particularly the transition from the g1 phase to the s phase .

Result of Action

If it acts similarly to related compounds, it could potentially cause cell cycle arrest by inhibiting cdk2 .

properties

IUPAC Name |

1-(4,6-dimethylpyridin-2-yl)-3-methylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-6-4-7(2)11-8(5-6)12-9(13)10-3/h4-5H,1-3H3,(H2,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBNTCHIDQWPDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)NC(=O)NC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4,6-Dimethylpyridin-2-yl)-3-methylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2494131.png)

![7-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2494133.png)

![2-[4]Quinolyl-ethylamine](/img/structure/B2494134.png)

![1-(3,4-dimethylphenyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2494135.png)

![4-(2-Chloropyridine-4-carbonyl)-4-azatricyclo[5.2.2.0^{2,6}]undec-8-ene](/img/structure/B2494136.png)

![Ethyl 2-amino-2-(2-bicyclo[2.2.1]heptanyl)propanoate](/img/structure/B2494137.png)